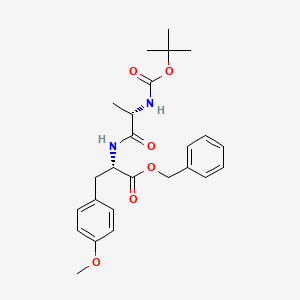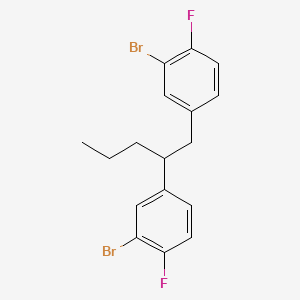
4,4'-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) is an organic compound with the molecular formula C17H16Br2F2. It is a derivative of benzene, featuring bromine and fluorine substituents on the aromatic rings. This compound is used in various chemical research applications due to its unique structural properties .
Métodos De Preparación
The synthesis of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) typically involves the reaction of 1,2-dibromopentane with 2-bromo-1-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The pathways involved may include binding to active sites, altering molecular conformations, or participating in electron transfer processes .
Comparación Con Compuestos Similares
Similar compounds to 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) include:
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): This compound has a similar structure but with different substituents, leading to distinct chemical properties.
The uniqueness of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) lies in its specific combination of bromine and fluorine substituents, which impart unique reactivity and stability characteristics .
Propiedades
Fórmula molecular |
C17H16Br2F2 |
|---|---|
Peso molecular |
418.1 g/mol |
Nombre IUPAC |
2-bromo-4-[1-(3-bromo-4-fluorophenyl)pentan-2-yl]-1-fluorobenzene |
InChI |
InChI=1S/C17H16Br2F2/c1-2-3-12(13-5-7-17(21)15(19)10-13)8-11-4-6-16(20)14(18)9-11/h4-7,9-10,12H,2-3,8H2,1H3 |
Clave InChI |
BTGOBNKTPPHZRC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC1=CC(=C(C=C1)F)Br)C2=CC(=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


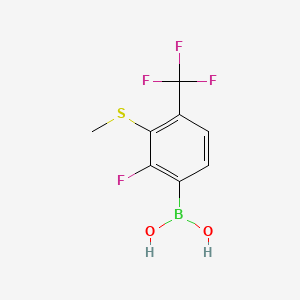
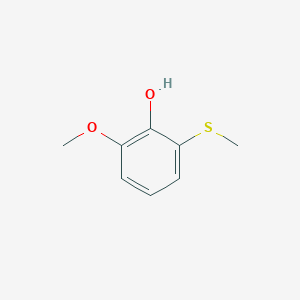
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
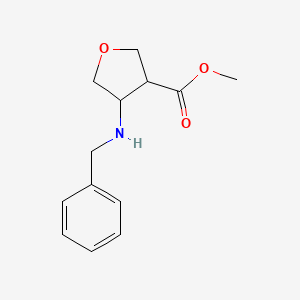
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
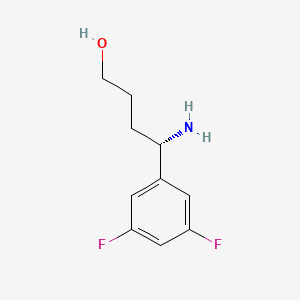
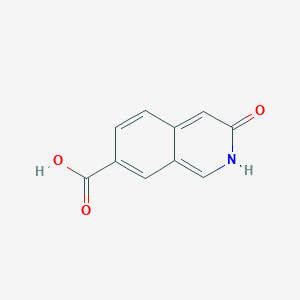
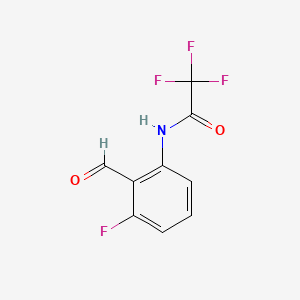


![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)
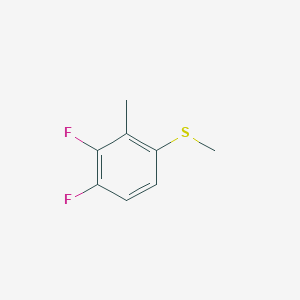
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
